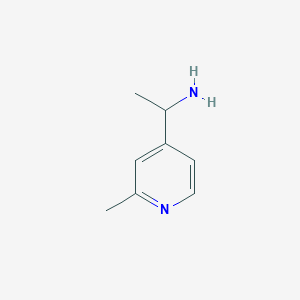
1-(2-Methylpyridin-4-YL)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
3-氧代戊二酸可以通过多种方法合成。一种常见的方法是使用强氧化剂(如高锰酸钾或三氧化铬)氧化 1,3-二羟基丙酮。 该反应通常需要酸性条件和高温 .
工业生产方法
在工业环境中,3-氧代戊二酸通常通过葡萄糖的微生物发酵生产。使用特定的细菌或真菌菌株在受控条件下将葡萄糖转化为 3-氧代戊二酸。 这种方法因其成本效益和环境可持续性而备受青睐 .
化学反应分析
反应类型
3-氧代戊二酸会发生多种化学反应,包括:
氧化: 它可以被进一步氧化形成戊二酸。
还原: 它可以被还原形成 3-羟基戊二酸。
取代: 它可以进行亲核取代反应形成各种衍生物.
常见试剂和条件
氧化: 高锰酸钾、三氧化铬和硝酸是常用的氧化剂。
还原: 硼氢化钠和氢化铝锂是常用的还原剂。
主要产物
氧化: 戊二酸。
还原: 3-羟基戊二酸。
科学研究应用
3-氧代戊二酸在科学研究中具有广泛的应用:
化学: 它被用作合成复杂有机分子的构建单元。
生物学: 它是代谢途径中的中间体,用于与细胞代谢相关的研究。
医学: 它正在研究其潜在的治疗效果,并作为某些代谢紊乱的诊断指标。
工业: 它用于生产聚合物、树脂和其他工业化学品.
作用机制
3-氧代戊二酸的作用机制与其作为各种生化途径中的中间体的作用有关。它参与三羧酸循环(TCA 循环),并参与氨基酸和脂肪酸的合成和降解。 其分子靶标包括顺乌头酸酶和异柠檬酸脱氢酶等酶,它们是 TCA 循环的关键组成部分 .
相似化合物的比较
类似化合物
戊二酸: 结构相似,但缺少酮基。
3-羟基戊二酸: 类似,但具有羟基而不是酮基。
草酰乙酸: 在 TCA 循环中作为中间体具有类似的功能,但结构不同.
独特性
3-氧代戊二酸因其酮基而具有独特性,使其成为有机合成和生化途径中的通用中间体。 它能够发生各种化学反应以及它在代谢中的作用,使其有别于其他类似化合物 .
生物活性
1-(2-Methylpyridin-4-YL)ethanamine, an organic compound with the molecular formula C8H12N2, is characterized by a pyridine ring substituted with a methyl group and an ethanamine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and neuroprotection.
- Molecular Weight : 136.19 g/mol
- Structure : Contains a pyridine ring and an ethanamine group, which contribute to its unique biological activity.
Synthesis
The compound can be synthesized from 2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethylamine and 2-methylisonicotinic acid. Various methods have been explored for its synthesis, emphasizing efficiency and safety in laboratory settings.
Cytotoxicity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notable findings include:
- Cell Lines Tested : L1210 (leukemia), MCF-7 (breast cancer), A549 (lung cancer), and HEPG2 (liver cancer).
- Cytotoxicity Assays : Assessed using MTT assays and trypan blue exclusion methods.
- Results : The compound exhibited cytostatic effects on L1210 cells, with dose-response curves indicating effective inhibition of cell growth at certain concentrations.
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| L1210 | Not specified | Cytostatic |
| MCF-7 | 1-3 | Cytotoxic |
| A549 | Not specified | Cytotoxic |
| HEPG2 | Not specified | Cytotoxic |
Although specific mechanisms for this compound have not been fully elucidated, it is hypothesized to interact with cellular pathways involved in apoptosis and cell cycle regulation. The binding interactions with biomolecules may lead to enzyme inhibition or modulation of gene expression.
Case Studies
- Neuroprotective Potential : Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
- Bactericidal Activity : Interestingly, the compound does not inhibit the growth of E. coli O56 strain, indicating selective activity against certain biological targets.
Applications
The potential applications of this compound extend beyond oncology:
- Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting cancer.
- Materials Science : Investigated for its intercalation behavior in solid-state chemistry, potentially altering host material properties.
属性
IUPAC Name |
1-(2-methylpyridin-4-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-5-8(7(2)9)3-4-10-6/h3-5,7H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALYOUZSNROLAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114919-76-5 |
Source


|
| Record name | 1-(2-methylpyridin-4-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













